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L-THREONINE (13C4,D5,15N)

Cat. No.: B1579993
M. Wt: 129.11
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Description

Significance of Stable Isotope Enrichment for Mechanistic Biochemical Research

Stable isotope enrichment is a cornerstone of modern mechanistic biochemical research, offering profound insights into the regulation and function of metabolic networks. oup.com Unlike traditional biochemical assays that often measure enzyme activity in isolation, stable isotope tracers allow for the quantitative analysis of metabolic fluxes within intact, functioning biological systems, from cell cultures to whole organisms. rug.nlresearchgate.net This provides a more physiologically relevant understanding of cellular processes.

Rationale for Comprehensive Multi-Isotopic Labeling (13C4, D5, 15N) of L-Threonine in Systems Biology and Metabolic Studies

The use of a comprehensively labeled tracer like L-Threonine (13C4,D5,15N) provides an exceptionally detailed view of metabolic processes in systems biology and flux analysis. immunomart.comchemsrc.comeurisotop.com The rationale for labeling with carbon-13 (¹³C), deuterium (B1214612) (D or ²H), and nitrogen-15 (B135050) (¹⁵N) simultaneously is to track the fate of the entire molecule—its carbon skeleton, its nitrogen group, and its stable hydrogen atoms—concurrently. nih.govcreative-proteomics.com

¹³C₄ Labeling : By replacing all four natural abundance carbon atoms with the heavy isotope ¹³C, researchers can follow the entire carbon backbone of threonine as it is metabolized. medchemexpress.com Threonine is catabolized into smaller molecules like glycine (B1666218) and acetyl-CoA. Tracking the ¹³C atoms reveals the flux through these catabolic pathways and how these building blocks are then used in other major metabolic cycles, such as the Krebs cycle or fatty acid synthesis. pnas.org

¹⁵N Labeling : The essential amino acid threonine contains a nitrogen atom that is crucial for protein synthesis and can be transferred to other molecules via transamination reactions. medchemexpress.com Labeling this atom with ¹⁵N allows scientists to precisely measure the rate of protein synthesis by monitoring its incorporation into newly formed proteins. oup.com It also helps quantify the extent to which threonine's nitrogen contributes to the synthesis of other non-essential amino acids or nitrogenous compounds.

D₅ Labeling : Labeling the five non-exchangeable carbon-bound hydrogen atoms with deuterium provides another layer of tracer information. nih.govnih.gov This can be particularly powerful for studying redox metabolism and the sources of cellular reducing power (e.g., NADPH). The stability of these C-D bonds allows the deuterium atoms to be tracked into subsequent molecules, providing data that is complementary to that from ¹³C and ¹⁵N. nih.gov

This multi-isotope approach minimizes the ambiguity that can arise from single-label experiments. It allows for a holistic analysis, enabling researchers to simultaneously quantify protein turnover, central carbon metabolism, and amino acid catabolism, all originating from a single, powerful tracer molecule. nih.govresearchgate.net

Interactive Data Table 1: Illustrative Metabolic Flux Distribution from L-Threonine (¹³C₄, ¹⁵N) Tracer

This table demonstrates how a multi-isotope labeled threonine tracer can be used in Metabolic Flux Analysis (MFA) to quantify the partitioning of its carbon and nitrogen atoms into key metabolic pathways in a hypothetical cell culture experiment.

Metabolic PathwayKey Metabolite Derived from Threonine% of ¹³C Tracer Flux% of ¹⁵N Tracer FluxPrimary Metabolic Role
Protein Synthesis Protein-bound Threonine65%65%Building block for new proteins
Glycine Synthesis Glycine20%20%One-carbon metabolism, synthesis of serine, purines
TCA Cycle Anaplerosis Acetyl-CoA10%0%Energy production, fatty acid synthesis precursor
Propionyl-CoA Pathway Succinyl-CoA5%0%TCA cycle intermediate, heme synthesis
Transamination Other Amino Acids0%15%Synthesis of non-essential amino acids

Interactive Data Table 2: Example Protein Turnover Rates Determined by L-Threonine (¹³C₄,D₅,¹⁵N) Incorporation

This table illustrates the type of data obtained from dynamic proteomics studies using a comprehensively labeled amino acid tracer. The rate of incorporation of the "heavy" threonine is measured over time to calculate the synthesis rate (k_syn) and corresponding half-life of individual proteins.

Protein NameCellular FunctionSynthesis Rate (k_syn, %/day)Protein Half-Life (days)
Actin, cytoplasmic 1 Cytoskeleton1.5%46.2
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) Glycolysis12.0%5.8
Lactate dehydrogenase A (LDHA) Fermentation8.5%8.2
Histone H3.1 Nucleosome Core0.9%77.0
Cyclin-B1 Cell Cycle95.0%0.7

Historical Context and Evolution of Stable Isotope Tracer Methodologies in Biochemistry

The concept of using isotopes as tracers in biological systems dates back to the pioneering work of scientists like Rudolf Schoenheimer in the 1930s. His experiments, initially with deuterium, overturned the static view of the body's constituents, revealing them to be in a constant state of flux, or "dynamic state." nih.gov However, early studies were often limited by the use of radioactive isotopes and the analytical technologies of the time.

The widespread application of stable isotopes in biochemistry was propelled by the development and refinement of mass spectrometry. fiveable.me Early mass spectrometers were large, complex instruments primarily used by physicists. The subsequent development of more accessible and sensitive instruments, such as gas chromatography-mass spectrometry (GC-MS) and later liquid chromatography-mass spectrometry (LC-MS), enabled the analysis of complex biological samples. chemsrc.com These advancements allowed researchers to separate and accurately measure the isotopic enrichment of specific metabolites and peptides. This technological evolution, combined with increasingly sophisticated computational and modeling approaches, has transformed stable isotope tracing from a specialized technique into a fundamental tool for systems-level biological investigation, forming the bedrock of modern fields like metabolomics and proteomics. uic.edunih.gov

Properties

Molecular Weight

129.11

Purity

98%

Origin of Product

United States

Advanced Analytical Techniques for L Threonine 13c4,d5,15n and Its Metabolic Derivatives

Mass Spectrometry (MS) for Isotope Tracing and Metabolite Quantification

Mass spectrometry is a cornerstone technique for metabolic studies using stable isotope tracers like L-THREONINE (13C4,D5,15N). By measuring the mass-to-charge ratio of ionized molecules, MS can distinguish between unlabeled (natural abundance) and heavy-isotope-labeled metabolites, providing quantitative data on their incorporation and turnover. This enables researchers to trace the pathways of the carbon skeleton, nitrogen moiety, and even hydrogen atoms of threonine as it is metabolized.

High-Resolution Mass Spectrometry for Multi-Isotopomer Distribution Analysis (MMID)

High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like gas chromatography (GC-HRMS), is essential for resolving complex mixtures of isotopologues. In the context of L-THREONINE (13C4,D5,15N), HRMS can distinguish between different isotopologues of a metabolite that may have very similar mass-to-charge ratios. For example, when studying sulfur-containing amino acids derived from threonine metabolism, HRMS can separate the isotopic patterns of a metabolite containing a ³⁴S isotope from one containing a ³⁰Si isotope from derivatization agents, which may otherwise overlap. nih.gov This capability is crucial for accurately determining the Mass Isotopomer Distribution (MID), which reveals the relative abundance of each isotopic form of a metabolite. Correcting for the natural abundance of all isotopes is a critical step in MID analysis to ensure that the measured enrichment is solely from the administered tracer. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Positional and Mass Isotopomer Detection

Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for the analysis of amino acids and their metabolic products. Prior to analysis, volatile derivatives of the amino acids are prepared, such as N-TFA isopropyl esters or t-butyldimethylsilyl (t-BDMS) derivatives. nih.gov GC-MS allows for the simultaneous measurement of both ¹³C and ¹⁵N enrichments from a single sample run, making it highly efficient for dual-isotope tracer studies. nih.gov

Research has demonstrated that GC-MS can accurately quantify small variations in the isotopic enrichment of threonine and its metabolites, such as glycine (B1666218) and 2-ketobutyrate, even at levels below 1.5 Molar Percent Excess (MPE). nih.govnih.gov The technique exhibits high precision, which is critical for kinetic studies where subtle changes in isotope ratios are measured over time. nih.gov

Precision of GC-MS for Isotopic Enrichment Measurement of L-Threonine
Parameter[U-¹³C]-Threonine (MPE)¹⁵N-Threonine (MPE)Reference
Intra-day Repeatability<0.05<0.06 nih.gov
Long-term Reproducibility (6 weeks)~0.09~0.09 nih.gov

MPE: Molar Percent Excess

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolite Coverage

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significant advantages for metabolomics, particularly in its ability to analyze a wide range of polar compounds without the need for derivatization. nih.gov This makes it highly suitable for obtaining comprehensive coverage of the metabolic derivatives of L-THREONINE (13C4,D5,15N). nih.gov The use of hydrophilic interaction liquid chromatography (HILIC) is particularly effective for separating small polar metabolites involved in central carbon metabolism. nih.gov

In clinical research, LC-MS/MS methods are employed for the diagnosis of inherited metabolic disorders by quantifying a broad spectrum of metabolites in biofluids. amsterdamumc.nl The L-THREONINE (13C4,D5,15N) isotopologue can be used as an internal standard in these assays for the accurate quantification of endogenous threonine. amsterdamumc.nl The high sensitivity and specificity of LC-MS/MS, achieved through techniques like multiple-reaction monitoring (MRM), allow for the simultaneous quantification of dozens of metabolites in a single analysis, providing a comprehensive snapshot of metabolic pathways. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Abundance Measurements

Isotope Ratio Mass Spectrometry (IRMS), often coupled with a gas chromatograph and a combustion interface (GC-C-IRMS), is the gold standard for high-precision measurement of bulk isotopic abundance. nih.gov In this technique, the analyte is combusted into simple gases (e.g., CO₂ and N₂), and the ratio of heavy to light isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) is measured with extremely high accuracy. eur.nl

GC-C-IRMS is frequently used to validate the accuracy of isotopic enrichment measurements obtained by other mass spectrometry methods, such as GC-MS. nih.gov Studies comparing GC-MS and GC-C-IRMS for the analysis of ¹³C- and ¹⁵N-threonine have shown that both techniques yield statistically identical results, confirming the accuracy of GC-MS for tracer studies. nih.gov While IRMS provides unparalleled precision for bulk isotope ratios, it does not provide the information on mass isotopomer distributions that techniques like GC-MS and HRMS can offer. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Positional Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about molecular structure and the specific positions of isotopes within a molecule. For a compound like L-THREONINE (13C4,D5,15N), NMR can be used to determine the exact location of ¹³C and ¹⁵N labels in its metabolic derivatives, which is crucial for elucidating complex biochemical reaction mechanisms. isotope.com Both ¹H and ¹³C NMR are valuable for these analyses. For instance, ¹H NMR can be used for position-specific carbon isotope analysis by comparing the central peaks from protons bonded to ¹²C with the smaller satellite peaks from protons bonded to ¹³C. proquest.comresearchgate.net

13C NMR for Carbon Skeleton Rearrangements and Positional Enrichment

¹³C NMR spectroscopy is particularly well-suited for tracing the fate of the carbon backbone of L-THREONINE (13C4,D5,15N). Because all four carbon atoms in this tracer are labeled with ¹³C, any metabolic product derived from its carbon skeleton will also be enriched in ¹³C. By analyzing the ¹³C NMR spectrum of metabolites isolated after the administration of the tracer, researchers can identify which carbon positions in the product molecules originated from threonine.

This approach is invaluable for metabolic flux analysis. For example, studies have used ¹³C NMR to track the incorporation of contiguous carbon atoms from L-threonine into products like propionate, confirming the activity of specific metabolic pathways. dal.ca Similarly, by analyzing the specific ¹³C enrichment patterns (isotopomers) in key metabolites like glutamate, it is possible to determine the relative fluxes through interconnected pathways such as the TCA cycle and anaplerosis. nih.gov This positional isotopic information is unique to NMR and provides insights into metabolism that are complementary to the quantitative data from mass spectrometry.

15N NMR for Nitrogen Metabolism Pathways and Exchange Dynamics

The stable isotope ¹⁵N serves as a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating nitrogen metabolism pathways and investigating the dynamics of nitrogen exchange. The use of L-Threonine labeled with ¹⁵N, in conjunction with ¹³C and ²H, provides a direct window into the metabolic fate of the amino acid's nitrogen atom within complex biological systems.

¹⁵N NMR experiments allow researchers to track the incorporation and transfer of the ¹⁵N label from L-Threonine into other metabolites, thereby mapping its metabolic pathways. This is particularly valuable for understanding transamination and other reactions central to amino acid metabolism. nih.govnih.gov The distinct chemical shift of the ¹⁵N nucleus provides a signature that can be used to identify and quantify the molecules into which the nitrogen from L-Threonine has been incorporated. huji.ac.il The strength of combining ¹³C and ¹⁵N labeling is the ability to simultaneously quantify both carbon and nitrogen fluxes, offering a more complete picture of metabolic activity. nih.gov

One of the challenges in ¹⁵N NMR is the line broadening of signals from protons attached to nitrogen (HN) due to their exchange with water in aqueous samples. nih.gov This can render the signals undetectable under standard experimental conditions. However, techniques such as lowering the sample temperature can significantly reduce this exchange rate, allowing for the successful characterization of ¹⁵N-labeled amino acids and their metabolic products. nih.gov

The dynamics of nitrogen exchange can be studied by monitoring changes in the ¹⁵N NMR signals over time. The rate of disappearance of the ¹⁵N signal from L-Threonine and the corresponding appearance of signals in other compounds provide quantitative data on reaction kinetics. Furthermore, ¹⁵N relaxation data can offer insights into the local molecular environment and dynamics of the nitrogen nucleus within a molecule. acs.org

Parameter Significance in ¹⁵N NMR Studies of L-THREONINE (¹³C₄,D₅,¹⁵N) Typical Observation
Chemical Shift (δ) Identifies the chemical environment of the ¹⁵N nucleus, allowing for the identification of metabolites derived from L-Threonine.Specific peaks corresponding to the nitrogen in L-Threonine and its metabolic products.
Signal Intensity Proportional to the concentration of the ¹⁵N-labeled species, enabling quantitative analysis of metabolic fluxes.Changes in peak integrals over time reflect the rates of metabolic conversion.
Line Width Influenced by molecular tumbling rates and chemical exchange processes. Broader lines can indicate faster exchange with the solvent.Line widths can be narrowed by optimizing experimental conditions, such as temperature. nih.gov
Scalar Coupling (J) Provides information about the connectivity between the ¹⁵N nucleus and adjacent nuclei (e.g., ¹H, ¹³C), aiding in structural elucidation.Observation of J-coupling confirms covalent bonds and helps in assigning signals to specific molecular structures.

Deuterium (B1214612) (2H) NMR for Stereochemical Insights and Hydrogen Exchange Studies

Deuterium (²H) NMR spectroscopy, particularly when applied to molecules like L-Threonine stereospecifically labeled with deuterium, is a valuable technique for gaining stereochemical insights and studying hydrogen exchange dynamics. The substitution of protons (¹H) with deuterons (²H) provides a non-perturbative probe that can reveal subtle structural and dynamic features.

In the context of L-THREONINE (¹³C₄,D₅,¹⁵N), the presence of deuterium at specific positions allows for the determination of stereochemical configurations and the study of enzyme reaction mechanisms with stereospecific outcomes. The distinct NMR properties of deuterium, such as its different gyromagnetic ratio and quadrupole moment compared to protons, result in unique spectral characteristics that can be exploited in these studies. utoronto.ca

Hydrogen exchange (HX) studies, often monitored by NMR, provide information on the accessibility of exchangeable protons (like those in amine and hydroxyl groups) to the solvent. nih.gov By replacing the solvent with deuterium oxide (D₂O), the rate of hydrogen-deuterium (H/D) exchange can be measured by monitoring the disappearance of proton signals and the appearance of deuteron (B1233211) signals over time. nih.gov In L-Threonine, this can provide information on the local environment and hydrogen bonding interactions of its functional groups. For larger biomolecules into which L-Threonine is incorporated, H/D exchange rates can reveal details about protein structure, stability, and dynamics. mdpi.com

The combination of deuterium labeling with multi-dimensional NMR techniques further enhances the level of detail that can be obtained. For instance, in proteins containing deuterated L-Threonine, the simplification of the ¹H NMR spectrum due to the absence of signals from deuterated sites can significantly improve spectral resolution, facilitating the analysis of complex structures. utoronto.ca

Application Information Gained from ²H NMR of L-THREONINE (¹³C₄,D₅,¹⁵N) Experimental Approach
Stereochemical Analysis Determination of the stereospecificity of enzymatic reactions involving L-Threonine.Analysis of the ²H NMR spectrum to identify the specific positions and orientations of the deuterium labels.
Hydrogen Exchange Studies Probing the solvent accessibility and hydrogen bonding of the amine and hydroxyl groups of L-Threonine and its derivatives.Monitoring the rate of H/D exchange upon transfer of the sample to a D₂O-based solvent. nih.gov
Protein Structure and Dynamics Simplifying complex ¹H NMR spectra of proteins incorporating labeled L-Threonine, aiding in structural and dynamic studies.Use of perdeuterated protein samples with specific protonated sites to reduce spectral overlap. utoronto.ca
Conformational Analysis Providing insights into the preferred conformations of L-Threonine and its metabolites in solution.Measurement of residual quadrupolar couplings in partially ordered media.

Multi-Dimensional NMR Experiments for Complex Biomolecular Systems

Multi-dimensional NMR spectroscopy is an indispensable tool for studying the structure, dynamics, and interactions of complex biomolecular systems, such as proteins and nucleic acids. The use of isotopically labeled compounds like L-THREONINE (¹³C₄,D₅,¹⁵N) is central to the success of these experiments. nih.gov By dispersing NMR signals into two or more frequency dimensions, these techniques overcome the spectral overlap that is a major limitation in one-dimensional NMR of large molecules. nih.gov

Experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) are fundamental to this approach. A ¹H-¹⁵N HSQC spectrum, for example, displays a peak for each nitrogen-proton pair, effectively providing a "fingerprint" of a protein's backbone and certain side chains. copernicus.org The incorporation of ¹⁵N-labeled L-Threonine will result in a specific peak in this spectrum, which can be tracked to monitor its environment.

Triple-resonance experiments, which correlate ¹H, ¹³C, and ¹⁵N nuclei, are crucial for the sequential assignment of resonances in proteins. The uniform labeling of L-Threonine with ¹³C and ¹⁵N is essential for these experiments, which form the basis for detailed structural and dynamic studies. nih.gov The strategic use of deuterium labeling can further enhance the quality of multi-dimensional NMR spectra by reducing relaxation-induced line broadening, which is particularly beneficial for larger proteins. utoronto.ca

Nuclear Overhauser Effect Spectroscopy (NOESY) is a key multi-dimensional experiment that provides information about through-space proximities between protons, which is used to calculate three-dimensional structures. In complex systems, heteronuclear-edited NOESY experiments, which rely on ¹³C or ¹⁵N labeling, are employed to resolve ambiguity and extend the size of systems that can be studied. utoronto.ca

Multi-Dimensional NMR Experiment Purpose Requirement of L-THREONINE (¹³C₄,D₅,¹⁵N) Labeling
¹H-¹⁵N HSQC/HMQC To obtain a "fingerprint" of a protein, with one peak per N-H group.¹⁵N labeling is essential.
Triple-Resonance (e.g., HNCA, HN(CO)CA) For sequential backbone resonance assignment in proteins.Uniform ¹³C and ¹⁵N labeling is required.
¹⁵N- or ¹³C-edited NOESY To determine through-space proton-proton distances for structure calculation.¹⁵N and/or ¹³C labeling is necessary to resolve spectral overlap.
¹H-¹³C HSQC/HMQC To obtain a "fingerprint" of the carbon-proton framework of a molecule.¹³C labeling is essential.

Chromatographic Separations (GC, LC) Preceding Spectroscopic Analysis

Chromatographic techniques, primarily Gas Chromatography (GC) and Liquid Chromatography (LC), are fundamental for the separation and purification of L-Threonine and its metabolic derivatives from complex biological matrices prior to spectroscopic analysis. caltech.edu The choice of chromatographic method depends on the physicochemical properties of the analytes and the requirements of the subsequent analytical technique.

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. For amino acids like L-Threonine, which are non-volatile, derivatization is necessary to increase their volatility and thermal stability. alexandraatleephillips.com This process involves converting the polar functional groups (amine and carboxyl) into less polar derivatives. While GC can offer high sensitivity, the derivatization step can be time-consuming and a potential source of analytical variability. caltech.edualexandraatleephillips.com

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the most widely used technique for the analysis of amino acids. azolifesciences.com LC offers several advantages, including the ability to analyze underivatized amino acids, which simplifies sample preparation. acs.orgnih.gov Various LC modes can be employed for the separation of L-Threonine and its metabolites:

Reversed-Phase (RP) HPLC: This is a common technique where separation is based on the hydrophobicity of the analytes. While L-Threonine itself is quite polar, derivatization can be used to enhance its retention on RP columns. nih.gov

Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. It is a powerful technique for the separation of amino acids, which are zwitterionic. americanpeptidesociety.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like underivatized amino acids. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. azolifesciences.comamericanpeptidesociety.org

The coupling of these chromatographic techniques with spectroscopic detectors, such as Mass Spectrometry (MS) or by collecting fractions for subsequent NMR analysis, provides a powerful platform for the comprehensive analysis of L-THREONINE (¹³C₄,D₅,¹⁵N) and its metabolic products in biological research.

Chromatographic Technique Principle of Separation Application to L-Threonine Analysis Derivatization Requirement
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility.Analysis of volatile derivatives of L-Threonine.Mandatory. alexandraatleephillips.com
Reversed-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicity.Analysis of L-Threonine, often after derivatization to increase hydrophobicity. nih.govOften required for good retention and detection.
Ion-Exchange Chromatography (IEC) Separation based on net charge and interaction with a charged stationary phase.Effective for separating underivatized amino acids. americanpeptidesociety.orgNot required.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.Ideal for the separation of polar, underivatized L-Threonine. azolifesciences.comNot required.

Applications of L Threonine 13c4,d5,15n in Metabolic Pathway Elucidation

Tracing Carbon Fluxes through Threonine Catabolism and Anabolism

The uniform labeling of all four carbon atoms in L-THREONINE (13C4,D5,15N) enables the unambiguous tracking of its carbon backbone through various catabolic and anabolic routes. Using techniques like mass spectrometry, researchers can precisely measure the incorporation of ¹³C into downstream metabolites, revealing the relative activities of different metabolic pathways under specific physiological conditions. creative-proteomics.com

Threonine is catabolized through several key pathways, and ¹³C labeling is crucial for quantifying the flux through each route. libretexts.org

Threonine Dehydrogenase Pathway: In many organisms, the primary degradation pathway is initiated by the enzyme threonine dehydrogenase, which converts threonine to 2-amino-3-ketobutyrate. creative-proteomics.comlibretexts.org This intermediate is subsequently cleaved by 2-amino-3-ketobutyrate CoA ligase into glycine (B1666218) and acetyl-CoA. libretexts.orgresearchgate.net When using L-THREONINE (13C4,D5,15N) as a tracer, the resulting products will be fully labeled: [¹³C₂]glycine and [¹³C₂]acetyl-CoA. This allows for direct measurement of the pathway's contribution to the pools of these two critical metabolic intermediates. researchgate.netfrontiersin.org

Threonine Dehydratase/Deaminase Pathway: An alternative pathway involves the enzyme threonine dehydratase (also known as threonine ammonia-lyase), which converts threonine directly into α-ketobutyrate and ammonia (B1221849). creative-proteomics.comlibretexts.org The α-ketobutyrate can then be further metabolized to propionyl-CoA. libretexts.org Tracing with ¹³C₄-threonine would show the transfer of all four carbon atoms to α-ketobutyrate and subsequently to propionyl-CoA. In humans, this is considered the major pathway for threonine catabolism. reactome.org

Aminoacetone Production: While considered a minor pathway in many organisms, threonine can also be decarboxylated to form aminoacetone. researchgate.netnih.gov The ¹³C₄ label allows for the sensitive detection and quantification of this pathway's activity.

Table 1: Tracing Carbon from L-THREONINE (13C4,D5,15N) through Major Degradation Pathways

Degradation PathwayKey Enzyme(s)Initial Labeled SubstrateKey Labeled Products
Threonine Dehydrogenase PathwayThreonine Dehydrogenase, 2-amino-3-ketobutyrate CoA ligase[¹³C₄]Threonine[¹³C₂]Glycine, [¹³C₂]Acetyl-CoA
Threonine Dehydratase PathwayThreonine Dehydratase[¹³C₄]Threonine[¹³C₄]α-ketobutyrate
Spontaneous DecarboxylationThreonine-3-dehydrogenase (initial step)[¹³C₄]Threonine[¹³C₃]Aminoacetone

The labeled products of threonine catabolism, particularly [¹³C₂]glycine and [¹³C₂]acetyl-CoA, are integrated into central metabolism. creative-proteomics.com L-THREONINE (13C4,D5,15N) is therefore an excellent tool for studying these connections.

Glycine and One-Carbon Metabolism: The [¹³C₂]glycine generated from threonine degradation can enter one-carbon metabolism. creative-proteomics.com For instance, it can be converted to [¹³C₂]serine by the enzyme serine hydroxymethyltransferase. researchgate.net This labeled serine can then be used for the synthesis of other molecules or be converted to [¹³C₃]pyruvate. researchgate.net

Acetyl-CoA and the TCA Cycle: The [¹³C₂]acetyl-CoA produced enters the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. creative-proteomics.com By analyzing the labeling patterns of TCA cycle intermediates like citrate (B86180) and α-ketoglutarate, researchers can quantify the contribution of threonine to cellular energy production. researchgate.net

Isoleucine Synthesis: In many bacteria and plants, threonine is a direct precursor for the biosynthesis of isoleucine. researchgate.net The threonine deaminase pathway initiates this conversion, and using ¹³C₄-threonine allows for tracing the carbon flow into the isoleucine pool. researchgate.netnih.gov

Investigating Nitrogen Assimilation and Transamination Pathways via ¹⁵N Label

The ¹⁵N label on the amino group of L-THREONINE (13C4,D5,15N) provides a clear path to follow nitrogen through various metabolic fates, from its transfer to other molecules to its eventual excretion.

The transfer of amino groups is a fundamental process in amino acid metabolism, primarily accomplished through transamination reactions. pressbooks.pubyoutube.com While most amino acids readily participate in transamination, threonine is a notable exception, as it is not a major substrate for most aminotransferases. lsuhsc.edu Instead, its nitrogen is primarily handled through catabolic pathways that release it as ammonia. libretexts.org

Using ¹⁵N-threonine, researchers can trace the fate of its amino group. The threonine dehydratase pathway, for example, directly releases the amino group as [¹⁵N]ammonia. libretexts.orgpressbooks.pub This labeled ammonia can then be incorporated into other molecules. Primarily, it enters the urea (B33335) cycle in the liver, where it is combined with carbon dioxide and the amino group from aspartate to form [¹⁵N]urea for excretion. pressbooks.pub The ¹⁵N label allows for the quantification of threonine's contribution to the body's ammonia pool and its subsequent detoxification via the urea cycle.

Compound-specific isotope analysis has revealed a peculiar phenomenon known as the "Threonine Anomaly". researchgate.net Unlike other amino acids, which typically become enriched in ¹⁵N relative to the diet as they move up the food chain, threonine in body proteins is often found to be depleted in ¹⁵N. researchgate.netnih.gov

Initial hypotheses suggested that the enzymatic reaction catalyzed by threonine dehydratase might be responsible for this unusual isotopic fractionation. However, in vitro experiments following the reaction with ¹⁵N-threonine showed the opposite: the remaining, unreacted threonine became progressively enriched in ¹⁵N, which is the expected outcome for a normal kinetic isotope effect. researchgate.net This finding indicates that the unique catabolism of threonine at the cellular level cannot, by itself, explain the observed ¹⁵N depletion. researchgate.net

Current alternative explanations focus on organism-level metabolism, suggesting that the anomaly may arise from complex interactions within the body, possibly involving microbial synthesis in the gut. nih.gov The use of ¹⁵N-labeled threonine is central to these ongoing investigations, helping to differentiate between the effects of enzymatic fractionation, nitrogen cycling, and metabolic compartmentalization. researchgate.netnih.gov

Table 2: Nitrogen Isotope Fractionation in Amino Acids

Amino Acid TypeTypical ¹⁵N Behavior in Tissues vs. DietExample Amino AcidsObserved Behavior of Threonine
Trophic Amino AcidsEnriched in ¹⁵NGlutamic acid, Alanine, ProlineDepleted in ¹⁵N
Source Amino AcidsLittle change in ¹⁵NPhenylalanine, Lysine(Considered a 'metabolic' amino acid with highly variable isotopic signal)

Utilizing Deuterium (B1214612) Labeling for Understanding Redox Reactions and Stereochemistry

The five deuterium atoms (D5) in L-THREONINE (13C4,D5,15N) serve as tracers for studying reaction mechanisms, particularly those involving the breaking of carbon-hydrogen bonds. medchemexpress.commedchemexpress.com Deuteration can influence the metabolic profiles of molecules and is a key tool for mechanistic studies. medchemexpress.com

The replacement of hydrogen with deuterium, a heavier isotope, can slow down reaction rates if the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for probing enzymatic mechanisms. For example, in the reaction catalyzed by threonine dehydrogenase, a C-H bond on the β-carbon is broken during the oxidation of the hydroxyl group. By using D5-labeled threonine, researchers can measure the KIE to gain insight into the transition state of this reaction.

Furthermore, deuterium labeling is invaluable for stereochemical studies. The conversion of threonine to α-ketobutyrate by threonine dehydratase involves the removal of the hydroxyl group from the C-3 position. Studies using deuterium-labeled threonine have been used to determine the stereochemistry of this elimination reaction, showing whether the process occurs with retention or inversion of configuration at that carbon center. researchgate.netnih.gov Such detailed mechanistic information is crucial for a complete understanding of enzyme function.

Elucidation of Novel Metabolic Intermediates and Branch Points using Multi-Labeled Threonine

Stable isotope tracing is a cornerstone technique for confirming known metabolic pathways and discovering new ones. researchgate.net The unique isotopic signature of L-THREONINE (13C4,D5,15N) makes it an exceptional tracer for identifying previously uncharacterized metabolic routes. When this compound is introduced into a biological system, its carbon, nitrogen, and deuterium atoms are incorporated into downstream metabolites. By using high-resolution mass spectrometry to analyze the mass isotopologue distribution (MID) of these metabolites, researchers can map the flow of atoms from threonine.

A novel metabolic intermediate or branch point can be identified when the observed labeling pattern in a metabolite cannot be explained by established pathways. For instance, threonine is known to be degraded into compounds like glycine and acetyl-CoA. creative-proteomics.com If L-THREONINE (13C4,D5,15N) is catabolized through a known pathway, the resulting glycine (C₂H₅NO₂) would be expected to retain the ¹⁵N and two of the ¹³C atoms (specifically ¹³C₂¹⁵N-glycine). However, if an unknown enzymatic reaction or pathway exists, a metabolite might appear with an unexpected combination of labeled atoms. The detection of a metabolite with a mass indicating the incorporation of three labeled carbons and the labeled nitrogen from threonine, for example, would strongly suggest a novel biochemical transformation.

This approach allows for the discovery of:

Novel Intermediates: Metabolites that appear with labeling patterns inconsistent with direct conversion through known reactions.

New Branch Points: The diversion of labeled atoms into an unexpected metabolic pathway, identified by the appearance of the isotopic signature in a different class of compounds.

The table below illustrates a hypothetical scenario where the detection of an unexpected isotopologue of a putative metabolite, "Metabolite Y," suggests the existence of a novel metabolic branch from the threonine degradation pathway.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Metabolite Y Derived from L-THREONINE (13C4,D5,15N) Tracing
IsotopologueExpected Mass Shift (Known Pathway)Observed Mass Shift (Experimental)Interpretation
M+0 (Unlabeled)>95%~60%Baseline abundance of the metabolite.
M+3 (¹³C₂¹⁵N₁)&lt;5%~5%Expected labeling if derived from glycine (C₂) via known pathways.
M+4 (¹³C₃¹⁵N₁)0%~35%Unexpected labeling, suggesting a novel pathway that transfers three carbons and a nitrogen from threonine.

Decoding Compartmentalized Metabolism through Integrated Multi-Isotope Tracing

In eukaryotic cells, metabolic processes are often segregated into different organelles, such as the mitochondria and the cytoplasm. Understanding this compartmentalization is crucial for a complete picture of cellular metabolism. Integrated multi-isotope tracing with compounds like L-THREONINE (13C4,D5,15N) provides a powerful method for dissecting the metabolic activities specific to each compartment.

The experimental approach involves administering the labeled threonine and then performing subcellular fractionation to isolate different organelles. Metabolites are extracted from each fraction and analyzed by mass spectrometry to determine their specific isotopologue enrichment. The comprehensive labeling of L-THREONINE (13C4,D5,15N) ensures a strong and distinct signal that can be tracked with high precision.

This technique can reveal:

Location of Metabolic Pathways: By comparing the enrichment of labeled downstream metabolites in the mitochondria versus the cytoplasm, the primary location of specific enzymatic reactions can be determined.

Metabolite Shuttling: It can track the movement of metabolites between compartments. For example, if threonine is metabolized into glycine primarily in the mitochondria, a high enrichment of labeled glycine will be observed there first, followed by a subsequent increase in labeled glycine in the cytoplasm as it is transported out.

Distinct Metabolic Pools: The existence of separate pools of the same metabolite can be identified. For instance, the cell might maintain distinct mitochondrial and cytoplasmic pools of glycine, each with different labeling dynamics, indicating they are not in rapid equilibrium.

The following table presents representative data from such an experiment, showing how the differential labeling of glycine in the cytosol and mitochondria can elucidate the compartmentalization of threonine metabolism.

Table 2: Representative Isotopologue Enrichment of Glycine in Different Cellular Compartments After L-THREONINE (13C4,D5,15N) Tracing
CompartmentMetaboliteIsotopologueRelative Abundance (%)Conclusion
MitochondriaGlycineM+0 (Unlabeled)15%High enrichment of labeled glycine indicates that the primary pathway for threonine-to-glycine conversion is located in the mitochondria.
M+3 (¹³C₂¹⁵N₁)85%
CytosolGlycineM+0 (Unlabeled)70%Lower enrichment suggests that cytosolic glycine is either derived from other sources or slowly transported from the mitochondria.
M+3 (¹³C₂¹⁵N₁)30%

By providing simultaneous tracking of carbon and nitrogen backbones, multi-isotope tracers offer a level of detail that is unattainable with single-label experiments, making them indispensable for accurately mapping the complex and compartmentalized nature of cellular metabolism. embopress.org

Quantitative Metabolic Flux Analysis Mfa Using L Threonine 13c4,d5,15n

Experimental Design for Steady-State and Non-Steady-State MFA with Multi-Isotopic Tracers

Metabolic Flux Analysis (MFA) experimental design hinges on the physiological state of the system being studied, which can be broadly categorized as either steady-state or non-steady-state. vanderbilt.edu

Steady-State MFA is predicated on the assumption that both metabolic and isotopic steady states have been achieved. vanderbilt.edu This means that intracellular metabolite concentrations and reaction fluxes are constant over the duration of the experiment. This condition is often met in continuous cell cultures or during the exponential growth phase of batch cultures. The experimental goal is to introduce an isotopic tracer, such as L-THREONINE (13C4,D5,15N), and allow the system to reach a new isotopic equilibrium, where the labeling patterns of intracellular metabolites become constant. vanderbilt.edu

Non-Steady-State MFA , often referred to as Isotopically Nonstationary MFA (INST-MFA), is a more complex but versatile approach. vanderbilt.edunih.gov It is applied to systems that are at a metabolic steady state but have not yet reached isotopic steady state. nih.govresearchgate.net The experimental protocol involves collecting samples at multiple time points during the transient phase immediately after the introduction of the labeled tracer. vanderbilt.eduresearchgate.net This method is particularly advantageous for studying the metabolism of mammalian cells, which often have large metabolite pools and slow labeling dynamics, making it difficult to achieve isotopic steady state in a practical timeframe. vanderbilt.edufrontiersin.org INST-MFA requires the measurement of not only the isotopic labeling patterns but also the concentrations of intracellular metabolites over time. osti.gov

The use of multi-isotopic tracers like L-THREONINE (13C4,D5,15N) significantly enhances the power of both steady-state and non-steady-state MFA. By incorporating different stable isotopes (e.g., ¹³C and ¹⁵N) into a single tracer molecule, researchers can simultaneously quantify fluxes through interconnected carbon and nitrogen pathways. nih.gov This dual-labeling approach provides more constraints on the metabolic model, leading to more precise and reliable flux estimations and a more comprehensive understanding of cellular metabolism. nih.govresearchgate.net Experimental strategies can involve parallel experiments, where different tracers are used in separate cultures, or simultaneous administration of multiple tracers to probe different parts of the metabolic network at once. nih.govresearchgate.net

Computational Modeling and Isotope Balancing for Flux Quantitation

Quantifying metabolic fluxes from isotope tracing data is a computationally intensive process that relies on a well-defined metabolic network model and sophisticated algorithms to solve isotope balancing equations. vanderbilt.edu The fundamental principle is that the isotopic labeling pattern of any given metabolite is determined by the labeling patterns of its precursor metabolites and the fluxes of the reactions that produce it. nih.gov

Development and Validation of Metabolic Network Models Incorporating Threonine Pathways

A metabolic network model is a curated, mathematical representation of all known biochemical reactions occurring in a cell or organism. frontiersin.org For an MFA study involving L-Threonine, this model must comprehensively include the threonine biosynthesis and degradation pathways. creative-proteomics.comresearchgate.net In microorganisms like Escherichia coli, L-threonine is synthesized from aspartate, a pathway that is closely linked to central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. creative-proteomics.comfrontiersin.org

The model construction involves:

Defining Reaction Stoichiometry: Each reaction in the network is defined with its substrates and products.

Mapping Atom Transitions: Crucially for isotope tracing, the model must track the fate of every carbon, nitrogen, and other labeled atom from substrates to products for every reaction. nih.gov

Compartmentalization: For eukaryotic cells, the model must account for reactions occurring in different subcellular compartments (e.g., cytosol, mitochondria).

Validation of the model is an essential step to ensure its accuracy, typically involving checks for mass and charge balance and comparing model simulations against known physiological data.

Algorithms and Software for Isotope Tracing Data Processing and Flux Estimation

The process of calculating fluxes involves several computational steps. First, raw data from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy must be processed to determine the mass isotopomer distributions (MIDs) of measured metabolites. frontiersin.org This requires correcting for the natural abundance of heavy isotopes in unlabeled molecules. d-nb.info

Next, flux estimation is performed by solving a system of isotope balance equations. This is typically framed as an optimization problem where an algorithm iteratively adjusts flux values to minimize the difference between the computationally simulated MIDs and the experimentally measured MIDs. vanderbilt.edu

Several software packages have been developed to facilitate this complex workflow:

INCA and 13CFLUX2: Widely used MATLAB-based tools for performing both steady-state MFA and INST-MFA. nrel.gov

FreeFlux: An open-source Python package designed for efficient flux analysis in both steady-state and non-stationary conditions. nrel.gov

FluxFix: A web-based application for correcting raw mass spectrometry data for natural isotope abundance. d-nb.info

Isotope Calculation Gadgets: A suite of software on the Garuda platform that supports the entire workflow of an isotope tracing experiment, from data processing to visualization. nih.gov

MATLAB and Lingo: These general-purpose mathematical software packages can be used with linear programming to solve for metabolic flux distributions. nih.govnih.gov

Application in Microbial Systems and Cell Cultures for Pathway Engineering and Optimization

MFA is a critical tool in metabolic engineering, used to rationally design and optimize microbial strains for the industrial production of valuable compounds like amino acids. frontiersin.orgresearchgate.net L-threonine is produced commercially through fermentation, primarily using engineered strains of Escherichia coli and Corynebacterium glutamicum. nih.govresearchgate.net

The quantitative flux maps generated by MFA provide precise targets for genetic engineering. embopress.orgembopress.org Engineers can then upregulate the expression of genes encoding key enzymes in the synthesis pathway or delete genes for competing pathways to channel more metabolic resources toward L-threonine production. creative-proteomics.comembopress.org

Interactive Data Table: Metabolic Flux Distribution in L-Threonine Biosynthesis in E. coli under Different Phosphate Concentrations
Reaction (Flux)DescriptionFlux at 9.8 g/L Phosphate (C/mmol·(L·h)⁻¹)Flux at 24.8 g/L Phosphate (C/mmol·(L·h)⁻¹)Ideal Metabolic Flux (C/mmol·(L·h)⁻¹)
r1Glucose uptake100100100
r2EMP Pathway (Glc6P -> Fru6P)75.4850
r8HMP Pathway (Glc6P -> Ribu5P)24.615100
r18PEP -> OAA45.427.973.3
r26Threonine Synthesis45.427.973.3
r27Biomass Synthesis33.158.60
r29Valine Synthesis2.81.80
r30Tyrosine Synthesis1.10.80
r31Methionine Synthesis1.20.80

This table is based on data from a study on an L-threonine over-producing strain of E. coli, illustrating how metabolic fluxes shift under different environmental conditions. The data shows that a lower phosphate concentration directs more carbon into the HMP pathway (r8) and subsequently to threonine synthesis (r26), closer to the ideal flux distribution for production. Data sourced from a 2022 study in Frontiers in Bioengineering and Biotechnology. nih.gov


Deciphering Metabolic Network Reconfiguration in Preclinical and In Vitro Disease Models

Isotope tracing is an indispensable technique for understanding how cellular metabolism is rewired during disease. nih.govnih.gov Metabolic dysfunction is a hallmark of numerous human diseases, including cancer, diabetes, and neurodegenerative disorders. nih.gov By tracing the fate of labeled metabolites in preclinical and in vitro models, scientists can create detailed maps of metabolic fluxes and identify key changes that contribute to the disease phenotype. nih.govfrontiersin.org

In vitro studies using cultured cells are a common starting point for investigating metabolic reprogramming. nih.gov For example, cancer cells are known to dramatically alter their metabolism to support rapid growth and proliferation, a phenomenon that can be quantitatively mapped using MFA. Tracers can reveal how cancer cells increase their uptake of nutrients like glucose and glutamine and reroute them into biosynthetic pathways to produce nucleotides, lipids, and amino acids.

The use of a multi-labeled tracer like L-THREONINE (13C4,D5,15N) is particularly powerful in this context. Threonine metabolism is implicated in various cellular processes beyond protein synthesis, including one-carbon metabolism (via its conversion to glycine) and the synthesis of other amino acids like isoleucine. researchgate.net In a disease model, tracing L-THREONINE (13C4,D5,15N) could simultaneously reveal:

The rate of threonine incorporation into proteins.

The flux of threonine's carbon and nitrogen backbone into other metabolic pathways.

Alterations in pathways that use threonine as a substrate.

This detailed, quantitative information on metabolic reconfiguration can help identify novel therapeutic targets. By pinpointing the specific metabolic pathways that are upregulated or altered in diseased cells, researchers can explore strategies to selectively inhibit these pathways, potentially leading to new treatments. nih.gov

Mechanistic Enzymology Studies with L Threonine 13c4,d5,15n

Probing Enzyme Reaction Mechanisms and Stereospecificity using Labeled Threonine

The use of isotopically labeled substrates is fundamental to unraveling the precise sequence of bond-breaking and bond-forming events that constitute an enzymatic reaction. L-THREONINE (13C4,D5,15N) provides a means to trace the path of the carbon backbone, the amino nitrogen, and key hydrogen atoms as the substrate is converted to the product.

Furthermore, the stereospecific fate of the deuterium (B1214612) label at the Cβ position can be followed to understand the stereochemistry of the proton abstraction and addition steps in the reverse (aldol condensation) reaction. This level of detail is crucial for confirming proposed reaction pathways and understanding the structural basis for the high stereospecificity observed in many enzymes.

Isotopic Label in L-THREONINE (13C4,D5,15N)PositionExpected Product Location (Threonine Aldolase Reaction)Mechanistic Insight Provided
¹⁵Nα-amino groupGlycine (B1666218)Confirms the origin of the glycine backbone.
¹³CCα and Carboxyl (C1)GlycineTraces the carbon backbone, confirming the Cα-Cβ bond cleavage point.
¹³CCβ and Methyl (Cγ)AcetaldehydeConfirms the fate of the remaining carbon atoms post-cleavage.
DCβ-deuteriumAcetaldehyde (initially)Probes the stereochemistry of proton abstraction/addition at the β-carbon.

Kinetic Isotope Effect (KIE) Studies on Threonine-Metabolizing Enzymes (e.g., Threonine Dehydratase, Threonine Aldolase, Threonine Kinase, Threonine Dehydrogenase)

The Kinetic Isotope Effect (KIE) is a powerful tool for identifying the rate-determining step of an enzyme-catalyzed reaction. wikipedia.org It is defined as the change in the reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. researchgate.net A primary KIE (typically >1.5 for deuterium) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-limiting step. wikipedia.orgnih.gov L-THREONINE (13C4,D5,15N) is ideally suited for these studies on various threonine-metabolizing enzymes because it contains isotopic labels at multiple, mechanistically relevant positions.

Threonine Dehydratase: This enzyme catalyzes the deamination and dehydration of threonine to 2-ketobutyrate. The mechanism involves the cleavage of C-H bonds at both the α and β positions. A KIE study using deuterated threonine would reveal which of these bond cleavages is rate-limiting. A significant primary deuterium KIE would be expected if the C-H bond cleavage at either Cα or Cβ is the slowest step in the catalytic cycle.

Threonine Aldolase: The retro-aldol reaction catalyzed by this enzyme involves the cleavage of the Cα-Cβ bond. A primary ¹³C KIE would be anticipated if this bond scission is the rate-determining step. Additionally, a secondary deuterium KIE at the Cβ position could provide information about changes in hybridization at this carbon in the transition state.

Threonine Kinase: This enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to the hydroxyl group of threonine. Since no bonds to the carbon or hydrogen atoms of threonine are broken in this reaction, a large primary KIE is not expected. However, small secondary KIEs may be observed, which can provide subtle details about the geometry of the transition state and the enzymatic environment during the phosphoryl transfer.

Threonine Dehydrogenase: This enzyme oxidizes L-threonine to L-2-amino-3-oxobutanoate by removing a hydride from the Cβ position. nih.gov This C-H bond cleavage is a prime candidate for a rate-limiting step. Therefore, a large primary deuterium KIE is expected when using L-threonine deuterated at the Cβ position, as is the case with L-THREONINE (13C4,D5,15N). The observation of such an effect would strongly support a mechanism where hydride transfer is the slowest step. nih.govicm.edu.pl

EnzymeKey Mechanistic StepRelevant Isotope in L-THREONINE (13C4,D5,15N)Expected Kinetic Isotope Effect (KIE)
Threonine DehydrataseC-H bond cleavage at Cα or CβD at Cα, CβPrimary KIE (kH/kD > 1.5) if C-H cleavage is rate-limiting.
Threonine AldolaseCα-Cβ bond cleavage¹³C at Cα, CβPrimary ¹³C KIE (k12/k13 > 1) if C-C cleavage is rate-limiting.
Threonine KinasePhosphoryl transfer to hydroxyl groupD, ¹³CSecondary KIE (kH/kD ≈ 1) providing transition state information.
Threonine DehydrogenaseHydride transfer from CβD at CβLarge Primary KIE (kH/kD > 2) if hydride transfer is rate-limiting.

Investigating Enzyme-Substrate Interactions and Conformational Dynamics via Isotope-Edited NMR

Isotope-edited NMR spectroscopy is a premier technique for studying the structure, dynamics, and interactions of biomolecules at atomic resolution. plos.org L-THREONINE (13C4,D5,15N) is an optimal probe for these studies because the ¹³C and ¹⁵N nuclei are NMR-active and provide specific signals, while deuteration significantly enhances spectral quality for large enzyme-substrate complexes by reducing relaxation-induced signal broadening. plos.orgnih.gov

When labeled threonine binds to its target enzyme, changes in its NMR signals can be observed. Chemical Shift Perturbation (CSP) studies involve monitoring the ¹H-¹⁵N or ¹H-¹³C chemical shifts of the enzyme or the labeled substrate upon complex formation. These perturbations can map the binding interface and report on the electronic environment of the active site.

Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) can be used to determine the three-dimensional conformation of L-threonine when it is bound to the enzyme. This is particularly valuable for understanding how the enzyme positions the substrate for catalysis.

Furthermore, advanced techniques like Rotational Echo Double Resonance (REDOR) NMR and relaxation dispersion NMR can probe the dynamics of the enzyme-substrate complex. nih.govnih.gov These methods can measure motions on timescales relevant to catalysis (microseconds to milliseconds). For example, a study on an antifreeze protein used threonine labeled with ¹³C and ¹⁵N to investigate changes in the side-chain conformation upon binding to an ice surface, demonstrating the power of these methods to detect dynamic conformational changes. nih.govnih.gov Using L-THREONINE (13C4,D5,15N), researchers can similarly investigate whether the substrate or enzyme undergoes conformational changes during the binding process or along the reaction coordinate, providing deep insights into the dynamic nature of enzyme catalysis. plos.org

NMR TechniqueInformation Obtained Using L-THREONINE (13C4,D5,15N)Role of Isotopic Labels
¹H-¹⁵N or ¹H-¹³C HSQC/HMQCMaps the binding site on the enzyme (CSP); confirms binding.¹⁵N and ¹³C provide specific signals for the substrate or enzyme residues.
Transferred NOESY (trNOESY)Determines the 3D conformation of threonine when bound to the enzyme.Allows observation of through-space interactions of the bound ligand.
Relaxation Dispersion (e.g., CPMG)Measures conformational exchange dynamics in the enzyme-substrate complex on the µs-ms timescale.¹⁵N and ¹³C serve as probes for dynamic processes; D reduces relaxation for better sensitivity.
Rotational Echo Double Resonance (REDOR)Measures specific internuclear distances to define the structure and conformation of the bound substrate.Measures dipolar coupling between isotope pairs (e.g., ¹³C-¹⁵N) to provide distance constraints.

Emerging Research Directions and Methodological Advancements

Integration of Multi-Isotope Tracer Data with Multi-Omics (Transcriptomics, Proteomics, Metabolomics) for Systems-Level Understanding

A paradigm shift in biological research involves moving from isolated analyses to an integrated, systems-level approach. nih.govresearchgate.net The integration of data from L-THREONINE (13C4,D5,15N) tracing with multi-omics platforms—transcriptomics, proteomics, and metabolomics—offers a holistic view of cellular function and regulation. nih.gov This approach connects changes in gene expression (transcriptome) and protein levels (proteome) with the functional output of metabolic pathways (metabolome and fluxome).

By using a multi-isotope tracer like L-THREONINE (13C4,D5,15N), researchers can elucidate how genetic or environmental perturbations affect not just metabolite concentrations, but the actual flow, or flux, of molecules through pathways. nih.gov For instance, an increase in the transcript for an enzyme in the threonine degradation pathway can be directly correlated with an increased flux of ¹³C, ¹⁵N, and D from threonine into downstream products like glycine (B1666218) or acetyl-CoA. nih.govcreative-proteomics.com This provides a much more comprehensive picture than any single omics technique could alone. nih.gov

Recent studies have highlighted the power of this integrated approach. For example, combining stable isotope tracing with proteomics and transcriptomics has been instrumental in engineering microorganisms like Escherichia coli for the enhanced production of L-threonine. researchgate.netembopress.org By identifying bottlenecks and upregulated pathways through multi-omics, researchers can make targeted genetic modifications, and then use isotope tracers to confirm the rerouting of metabolic flux.

Table 1: Synergistic Insights from Multi-Omics and L-THREONINE (13C4,D5,15N) Tracing

Omics LayerInformation ProvidedContribution from L-THREONINE (13C4,D5,15N) TracingIntegrated Systems-Level Understanding
Transcriptomics Measures mRNA levels, indicating gene expression.Correlates gene upregulation/downregulation with actual pathway activity.Reveals transcriptional control points that regulate metabolic flux.
Proteomics Quantifies protein abundance and post-translational modifications.Links enzyme levels to their functional catalytic rates in vivo.Identifies how protein expression and modification directly impact metabolic pathways.
Metabolomics Measures the static concentrations of small molecule metabolites.Provides dynamic flux data, showing the rate of conversion between metabolites.Moves beyond static snapshots to a dynamic movie of metabolic network operation.

Development of Advanced Computational Tools for Complex Isotope Tracer Data Analysis and Visualization

The sheer volume and complexity of data generated from multi-isotope tracing experiments necessitate the development of advanced computational tools. digitellinc.com High-resolution mass spectrometry can distinguish between various isotopologues (molecules that differ only in their isotopic composition), but extracting, quantifying, and interpreting this information is a major bottleneck. digitellinc.comnih.gov

Emerging software tools are being designed to automate several key steps:

Isotopologue Detection: Identifying all the different labeled forms of a metabolite.

Quantification: Accurately measuring the abundance of each isotopologue.

Natural Abundance Correction: Subtracting the contribution of naturally occurring heavy isotopes to accurately determine the enrichment from the tracer. nih.gov

Metabolic Flux Analysis (MFA): Using the labeling patterns to calculate the rates of reactions throughout a metabolic network. nih.gov

Data Visualization: Creating intuitive graphical representations of complex labeling data and flux maps. nih.govyoutube.com

Tools like XCMS, MS-Dial, and MZmine 2 are being adapted for isotope tracing studies, while specialized software is being developed to handle the unique challenges of untargeted isotopic tracing. nih.gov These computational advancements are critical for translating raw mass spectrometry data into meaningful biological insights, allowing researchers to model metabolic networks with greater accuracy and predictive power. digitellinc.comnih.gov

Novel Synthetic Routes for Complex Isotopic Labeling Patterns and Isotope-Enabled Probes

The utility of a tracer experiment is fundamentally dependent on the availability of specifically labeled compounds. While biosynthesis in microorganisms can produce uniformly labeled amino acids, chemical synthesis offers precise control over which atoms are labeled, enabling the creation of complex and custom labeling patterns. creative-peptides.combocsci.com The synthesis of L-THREONINE (13C4,D5,15N) itself is a sophisticated process designed to yield high isotopic enrichment. sigmaaldrich.commedchemexpress.com

Recent advancements in synthetic organic chemistry are making it easier and more cost-effective to produce these critical research tools. rsc.orgeuropa.eu For example, palladium-catalyzed C(sp³)–H functionalization is a versatile method for introducing ¹³C-methyl groups into amino acid precursors. rsc.org Researchers are continually exploring new synthetic strategies to create a wider variety of isotopically labeled molecules. nih.gov

Beyond their use as metabolic tracers, isotopically labeled amino acids are being incorporated into novel probes. For instance, fluorescent probes can be conjugated to amino acids to enable their detection and identification with high sensitivity. biorxiv.org The development of "isotope-enabled probes" combines the tracking capabilities of stable isotopes with other functionalities, opening new avenues for studying protein structure, dynamics, and interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy. ibs.frnmr-bio.com

Table 2: Methods for Synthesizing Isotopically Labeled Amino Acids

Synthesis MethodDescriptionAdvantagesLimitations
Biosynthesis Microorganisms (e.g., E. coli) are cultured in media containing an isotopically enriched carbon source (e.g., ¹³C-glucose) and nitrogen source (e.g., ¹⁵N-ammonium salts).Can produce uniformly labeled compounds and complex structures with biological activity.Limited control over specific labeling patterns; may be less efficient for certain amino acids. creative-peptides.com
Chemical Synthesis Stable isotopes are incorporated into amino acids through controlled, multi-step chemical reactions. bocsci.comPrecise control over the position and number of isotopic labels; can create custom, non-uniform labeling patterns. bocsci.comCan be time-consuming, expensive, and may involve harsh reaction conditions. creative-peptides.comeuropa.eu
Enzymatic Labeling Specific enzymes are used to catalyze the incorporation of isotopes at targeted positions in a molecule.High specificity for labeling sites.Dependent on the availability and activity of suitable enzymes. bocsci.com

Expansion of L-THREONINE (13C4,D5,15N) Tracer Applications into Diverse Biological Systems for Fundamental Discoveries

Initially used in well-characterized model organisms, the application of stable isotope tracers like L-THREONINE (13C4,D5,15N) is expanding into a wide array of biological systems, leading to fundamental discoveries.

Mammalian and Human Metabolism: In humans, threonine metabolism is crucial for protein synthesis and the production of other important compounds like glycine. creative-proteomics.comnih.gov Isotope tracer studies have been used to quantify threonine oxidation and its conversion to glycine, revealing that the threonine dehydrogenase pathway is a minor route of catabolism in human adults. nih.gov Such studies are vital for understanding nutritional requirements and the metabolic basis of diseases. nih.govtechnologynetworks.com

Gut Microbiome and Host-Microbe Interactions: A significant portion of dietary threonine is utilized by the gut for the synthesis of mucosal proteins, highlighting its importance for intestinal health. nih.gov Isotope tracing can help unravel the complex metabolic interplay between the host and the gut microbiota, showing how microbial metabolism of threonine impacts host physiology.

Plant and Environmental Science: Threonine is an essential amino acid synthesized by plants. researchgate.net Isotope tracing can elucidate plant metabolic pathways and their response to environmental stress. On a larger scale, stable isotope analysis is a powerful tool in ecology and environmental science, for example, in tracing water cycles and nutrient flow through ecosystems. iaea.org

Disease Research: The metabolic reprogramming that is a hallmark of diseases like cancer can be investigated in detail using stable isotope tracers. nih.gov By tracing the fate of L-threonine's atoms, researchers can identify dysregulated pathways that could be targeted for therapy. Similarly, these techniques are applied to study metabolic disorders like diabetes and neurodegenerative diseases. nih.gov

The expansion of these powerful tracer techniques into new biological contexts promises to continue yielding novel insights into the fundamental workings of life. acs.org

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing L-Threonine (13C4,D5,15N), and how do reaction conditions influence isotopic purity?

  • Answer : Synthesis typically involves two approaches: chemical synthesis (deuterium and 15N incorporation via controlled hydrogen-deuterium exchange or amination reactions) and microbial fermentation (using genetically modified E. coli strains with 13C4, D5, and 15N-labeled substrates). Key parameters include pH (6.5–7.5), temperature (30–37°C for fermentation), and substrate concentration gradients to minimize isotopic dilution. Post-synthesis, purification via ion-exchange chromatography or HPLC is critical to achieve >95% isotopic purity .

Q. How can researchers validate the isotopic labeling efficiency of L-Threonine (13C4,D5,15N)?

  • Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are gold standards. For example:

  • HRMS : Detects mass shifts corresponding to 13C4 (+4 Da), D5 (+5 Da), and 15N (+1 Da).
  • NMR : 2H and 15N NMR spectra confirm deuterium incorporation at specific positions (e.g., β-hydroxyl group) and nitrogen labeling in the amino group. Quantitative analysis requires calibration against unlabeled L-threonine controls .

Q. What are the standard applications of L-Threonine (13C4,D5,15N) in metabolic pathway tracing?

  • Answer : The compound is used in pulse-chase experiments to track threonine metabolism (e.g., glycine synthesis, protein O-glycosylation). Isotopic labeling enables:

  • Metabolic flux analysis (MFA) : Quantifying pathway activity via 13C labeling patterns in downstream metabolites using LC-MS.
  • Protein turnover studies : Monitoring 15N incorporation into newly synthesized proteins via SDS-PAGE coupled with mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic flux data generated using L-Threonine (13C4,D5,15N) under varying experimental conditions?

  • Answer : Contradictions often arise from isotopic dilution or compartmentalization (e.g., mitochondrial vs. cytosolic metabolism). Mitigation strategies include:

  • Isotopomer spectral analysis (ISA) : Corrects for unlabeled carbon/nitrogen sources in cell culture media.
  • Multi-compartment modeling : Integrates subcellular fractionation data (e.g., isolating mitochondria) with flux balance analysis .

Q. What experimental designs are optimal for studying L-Threonine (13C4,D5,15N) in high-pressure protein crystallography?

  • Answer : Leverage diamond anvil cell (DAC) techniques to replicate extreme conditions (e.g., >15 GPa). Key steps:

Co-crystallize labeled L-threonine with target proteins.

Use synchrotron X-ray diffraction to resolve pressure-induced conformational changes (e.g., altered hydrogen bonding from deuterium substitution).

Validate with complementary techniques like Raman spectroscopy to detect isotopic shifts in vibrational modes .

Q. How can CRISPR-Cas9-modified microbial strains improve the yield of L-Threonine (13C4,D5,15N) during fermentation?

  • Answer : Target genetic modifications to:

  • Feedback inhibition loops : Knock out lysC (aspartokinase III) to deregulate threonine biosynthesis.
  • Substrate uptake : Overexpress lysP (lysine transporter) to enhance 15N-ammonium uptake.
    Use response surface methodology (RSM) to optimize media components (e.g., sucrose, inoculum size) and maximize labeled threonine titers .

Q. What computational methods are used to predict isotopic interference in NMR spectra of L-Threonine (13C4,D5,15N)?

  • Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model isotopic effects on chemical shifts. Steps include:

Generate 3D molecular orbitals for labeled vs. unlabeled threonine.

Compare simulated 2H and 15N NMR spectra with experimental data to identify peak splitting or shifts caused by deuterium quadrupolar coupling .

Methodological Best Practices

Challenge Solution Key References
Isotopic dilution in cell cultureUse serum-free media with 100% 13C-glucose and 15N-ammonium as sole sources
Signal overlap in NMRApply 2D heteronuclear single quantum coherence (HSQC) for 15N resolution
Low fermentation yieldOptimize fed-batch fermentation with real-time pH/OD600 monitoring

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